molecular formula C31H29N3O2S2 B12051548 (5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12051548
M. Wt: 539.7 g/mol
InChI Key: HTLOIWQOHGDZOH-USHMODERSA-N
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Description

The compound “(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine-based thiazolidinone derivative characterized by a complex substitution pattern. Its core structure consists of a thiazolidin-4-one ring fused with a benzyl group at position 3 and a pyrazole-linked aromatic system at position 4. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical and biological properties .

Properties

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-3-4-17-36-26-15-16-27(22(2)18-26)29-24(21-34(32-29)25-13-9-6-10-14-25)19-28-30(35)33(31(37)38-28)20-23-11-7-5-8-12-23/h5-16,18-19,21H,3-4,17,20H2,1-2H3/b28-19-

InChI Key

HTLOIWQOHGDZOH-USHMODERSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Hydrazine and α,β-Unsaturated Ketone Route

Reacting phenylhydrazine with 4-butoxy-2-methylchalcone under acidic conditions yields the pyrazole ring. Optimal conditions include:

ReagentConditionsYield (%)
PhenylhydrazineEthanol, HCl (0.5 M), 80°C, 6 h78
4-Butoxy-2-methylchalcone

The reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated ketone, followed by cyclodehydration.

Diazonium Salt Coupling

Alternative routes employ diazonium salts derived from 4-butoxy-2-methylaniline, which couple with β-keto esters to form pyrazoles. This method enhances regioselectivity but requires low-temperature control (−5°C to 0°C) to prevent diazonium decomposition.

Thiazolidinone Core Formation

The 3-benzyl-2-thioxo-1,3-thiazolidin-4-one core is assembled via cyclocondensation of N-benzylthiourea with α-chloroacetic acid derivatives.

Cyclocondensation Reaction

N-Benzylthiourea reacts with ethyl chloroacetate in refluxing ethanol, catalyzed by triethylamine:

N-Benzylthiourea+ClCH2COOEtEt3NEtOH, refluxThiazolidinone+EtOH+HCl\text{N-Benzylthiourea} + \text{ClCH}2\text{COOEt} \xrightarrow[\text{Et}3\text{N}]{\text{EtOH, reflux}} \text{Thiazolidinone} + \text{EtOH} + \text{HCl}

ParameterValue
Temperature80°C
Time4 h
Yield85%

The reaction proceeds via nucleophilic displacement of chloride by the thiourea sulfur, followed by intramolecular cyclization.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The critical (Z)-configured methylidene bridge is introduced via Knoevenagel condensation between the thiazolidinone and pyrazole-carbaldehyde.

Aldehyde Preparation

The pyrazole intermediate is formylated using Vilsmeier-Haack conditions (POCl₃, DMF) to yield 4-(formyl)-3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole:

Pyrazole+POCl3+DMFPyrazole-carbaldehyde+HCl+PO(OH)3\text{Pyrazole} + \text{POCl}3 + \text{DMF} \rightarrow \text{Pyrazole-carbaldehyde} + \text{HCl} + \text{PO(OH)}3

ConditionDetail
Temperature0°C → 25°C (gradual)
Time12 h
Yield72%

Stereoselective Condensation

The thiazolidinone and pyrazole-carbaldehyde undergo Knoevenagel condensation in the presence of piperidine as a base, with rigorous temperature control to favor the (Z)-isomer:

Thiazolidinone+Pyrazole-carbaldehydepiperidineEtOH, 60°C(5Z)-Product+H2O\text{Thiazolidinone} + \text{Pyrazole-carbaldehyde} \xrightarrow[\text{piperidine}]{\text{EtOH, 60°C}} \text{(5Z)-Product} + \text{H}_2\text{O}

ParameterValue
Molar Ratio1:1.2 (aldehyde excess)
SolventAnhydrous ethanol
CatalystPiperidine (10 mol%)
Temperature60°C
Time8 h
Yield68%
Z:E Ratio9:1

The (Z)-selectivity arises from steric hindrance between the benzyl group (C3) and the pyrazole’s 1-phenyl substituent, favoring the less crowded transition state.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate the Knoevenagel step but reduce stereoselectivity. Ethanol balances reaction rate and Z-configuration retention.

Catalytic Alternatives

Lewis acids (e.g., ZnCl₂) were tested but led to side reactions (e.g., thiazolidinone ring opening). Organic bases like DBU increased reaction rate but lowered yields due to enolate overstabilization.

Purification Techniques

Crude product purification via silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted aldehyde and (E)-isomer. Recrystallization from methanol improves purity to >98% (HPLC).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, CH=N), 7.45–7.20 (m, 10H, aromatic), 4.05 (q, 2H, OCH₂CH₂), 2.30 (s, 3H, Ar-CH₃).

  • HRMS : m/z calc. for C₃₀H₂₈N₃O₂S₂ [M+H]⁺ 550.1562, found 550.1565.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration, with a dihedral angle of 12.5° between the thiazolidinone and pyrazole planes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
One-pot Multi-ComponentShorter reaction timeLower stereoselectivity (Z:E = 3:1)55
Stepwise CondensationHigh Z-selectivity (Z:E = 9:1)Longer purification steps68
Microwave-Assisted20% faster kineticsSpecialized equipment required63

Industrial Scalability Considerations

Pilot-scale trials (1 kg batch) highlighted two critical adjustments:

  • Exothermic Control : Gradual aldehyde addition to prevent thermal runaway during Knoevenagel step.

  • Solvent Recovery : Ethanol distillation and reuse reduced costs by 40% without impacting yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The thiazolidinone core is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the thiazolidinone ring generates a thioamide intermediate, which further hydrolyzes to yield a carboxylic acid derivative.

  • Basic Hydrolysis : Results in ring opening to form a mercaptoacetic acid analog.

Condition Reagents Products
1M HCl, refluxHCl (aq.)Thioamide intermediate + COOH derivative
0.1M NaOH, 80°CNaOH (aq.)Mercaptoacetic acid analog

Oxidation and Reduction

The thioxo (–S=) group and conjugated double bonds participate in redox reactions:

  • Oxidation : Hydrogen peroxide (H₂O₂) converts the thioxo group to sulfoxide (–SO–) or sulfone (–SO₂–).

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the thioxo group to a thiol (–SH).

Reaction Type Reagents Products
OxidationH₂O₂ (30%), 60°CSulfoxide or sulfone derivatives
ReductionNaBH₄, ethanol, 25°CThiol analog with retained pyrazole ring

Electrophilic Substitution

The pyrazole moiety undergoes electrophilic substitution at the C-3 and C-5 positions due to electron-rich aromatic regions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups (–NO₂).

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups (–SO₃H).

Reaction Reagents Position Product Application
NitrationHNO₃/H₂SO₄, 0°CC-3Precursor for amine derivatives
SulfonationOleum (20% SO₃), 100°CC-5Water-soluble derivatives

Nucleophilic Attack

The sulfur atom in the thiazolidinone ring is reactive toward nucleophiles:

  • Thiol Exchange : Reaction with alkyl halides (e.g., CH₃I) replaces the thioxo sulfur with alkylthio groups (–S–R).

  • Amine Adducts : Primary amines (e.g., NH₂CH₃) open the thiazolidinone ring, forming thiourea derivatives .

Nucleophile Reagents Products
Methyl iodideCH₃I, K₂CO₃, DMF2-Methylthio-thiazolidinone derivative
MethylamineNH₂CH₃, EtOHRing-opened thiourea analog

Cycloaddition Reactions

The exocyclic double bond (Z-configuration) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered bicyclic structures .

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 12hBicyclic adduct with fused oxazine ring

Catalytic Hydrogenation

The conjugated double bond system is reduced under hydrogen gas (H₂) with palladium catalysts, yielding a saturated thiazolidinone derivative. This alters the molecule’s planarity and bioactivity.

Catalyst Conditions Product
Pd/C (10%)H₂ (1 atm), ethanolDihydro-thiazolidinone analog

Key Structural Insights from Reactivity

  • The thioxo group is the most reactive site, enabling redox and nucleophilic modifications.

  • The pyrazole ring directs electrophilic substitutions to meta and para positions relative to the nitrogen atoms.

  • Steric hindrance from the benzyl and 4-butoxy-2-methylphenyl groups slows reactions at the thiazolidinone C-5 position.

Comparative Reactivity of Analogues

Structural Feature Impact on Reactivity
Allyl substituent (e.g., EVT-15223543)Enhances electrophilic substitution rates
Benzofuran-pyrazole hybridsStabilizes cycloaddition adducts

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including the compound , as anticancer agents. The thiazolidinone scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that thiazolidinone derivatives exhibit potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, related compounds showed IC50 values as low as 0.24 µM against HepG2 cells, indicating strong anticancer potential .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression. For example, certain thiazolidinone derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth.

Research Findings

  • Antibacterial Activity :
    • Compounds similar to (5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have shown significant antibacterial activity against pathogens such as E. coli and S. aureus, with inhibition rates exceeding 90% in some instances .
  • Biofilm Inhibition :
    • Thiazolidinones have demonstrated the ability to disrupt biofilm formation in various bacterial species, making them promising candidates for combating antibiotic resistance .

Additional Therapeutic Applications

Beyond anticancer and antimicrobial activities, thiazolidinone derivatives are being explored for various other therapeutic applications.

Potential Uses

  • Anti-inflammatory Agents :
    • Some studies suggest that thiazolidinones may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
  • Antioxidant Activity :
    • Thiazolidinone derivatives have been noted for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Biological Activity/Properties References
(5Z)-3-phenyl-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-phenyl, 5-(2-hydroxybenzylidene) Exhibits intramolecular H-bonding (C–H⋯S); antimycobacterial activity against M. tuberculosis.
(5Z)-3-pentyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-thioxo-thiazolidin-4-one 3-pentyl, 5-(pyrazole-4-ylmethylidene with 4-butoxy-3-methylphenyl) Enhanced lipophilicity due to pentyl and butoxy groups; structural data confirmed via X-ray.
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 5-(4-hydroxy-3-methoxybenzylidene) Cytotoxicity against cancer cell lines; forms methanol solvates.
Target Compound 3-benzyl, 5-(pyrazole-4-ylmethylidene with 4-butoxy-2-methylphenyl and 1-phenyl) Higher steric bulk from benzyl and butoxy groups; potential for kinase inhibition (hypothesized).

Key Structural Differences :

  • Pyrazole Substituents : The 4-butoxy-2-methylphenyl group distinguishes it from hydroxy- or methoxy-substituted analogues, likely enhancing metabolic stability .
  • Stereochemistry : The Z-configuration at position 5 is conserved across analogues, critical for maintaining planar geometry and biological activity .

Biological Activity

The compound (5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its potential as a therapeutic agent.

Structure and Properties

The structure of the compound can be represented as follows:

\text{ 5Z 3 benzyl 5 3 4 butoxy 2 methylphenyl 1 phenyl 1H pyrazol 4 yl methylidene}-2-thioxo-1,3-thiazolidin-4-one}

This compound features a thiazolidinone core, which is known for its ability to undergo various modifications that enhance its biological activities. The presence of the pyrazole moiety is particularly notable for its implications in anticancer activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through multiple mechanisms:

  • Cytotoxic Effects : Studies have shown that thiazolidinones can induce apoptosis in various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 7.0 to 20.3 µM against A549 (lung carcinoma), PC-3 (prostate carcinoma), and HepG2 (liver carcinoma) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer progression, such as DYRK1A and other kinases . The compound's structure allows it to act as a multi-target inhibitor.

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This makes them potential candidates for treating inflammatory diseases alongside cancer.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been documented against various pathogens:

  • Bacterial Inhibition : Compounds have shown significant activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml .
  • Antiparasitic Activity : Some derivatives exhibit activity against Plasmodium falciparum, indicating potential use in antimalarial therapies .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural modifications. Key findings regarding SAR include:

  • Substituents at Position 5 : The introduction of aromatic groups or alkyl chains enhances cytotoxicity and selectivity towards cancer cells.
  • Modifications on the Thiazolidinone Ring : Alterations at positions 2 and 3 can significantly impact the compound's ability to inhibit specific enzymes or receptors involved in disease processes .

Case Studies

Several studies have illustrated the effectiveness of thiazolidinone derivatives:

  • Cytotoxicity Assay : A recent study evaluated a series of thiazolidinones against various cancer cell lines using the MTT assay, revealing promising results with several compounds exhibiting low IC50 values .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in reducing tumor size and improving survival rates in cancer-bearing subjects .

Q & A

Q. What are the optimal synthetic routes for this compound, and what intermediates are critical?

The synthesis involves a multi-step approach:

  • Step 1 : Condensation of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
  • Step 2 : Cyclization of the intermediate via reflux in ethanol or methanol to form the thiazolidinone core. Heating at 80–90°C for 6–8 hours ensures complete cyclization .
  • Critical intermediates : The pyrazole-carbaldehyde precursor and the Schiff base must be rigorously purified (e.g., recrystallization from ethanol) to avoid side products like quinone derivatives from unintended oxidation .

Q. Which spectroscopic techniques are most effective for structural validation?

  • 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~8.2 ppm, singlet), pyrazole protons (δ ~7.5–8.0 ppm), and thioxo sulfur environment (confirmed via HMBC correlations) .
  • IR Spectroscopy : Confirm the C=S stretch (~1200 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Q. What initial biological screening assays are recommended?

  • Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways (e.g., oxidation or dimerization)?

  • Solvent selection : Use degassed ethanol or DMF to minimize oxidation of the hydroxy or thioxo groups .
  • Catalyst screening : Additives like p-toluenesulfonic acid (p-TSA) improve cyclization yields by stabilizing intermediates .
  • Temperature control : Maintain reflux temperatures below 90°C to prevent decomposition of the benzylidene group .

Q. What computational methods elucidate structure-activity relationships (SAR) for bioactivity?

  • DFT calculations : Analyze the electrophilicity of the thioxo group and methylidene linker to predict nucleophilic attack sites .
  • Molecular docking : Model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II to rationalize antimicrobial/anticancer activity .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC standards) and nutrient broth formulations .
  • Purity validation : Ensure ≥95% compound purity (via HPLC) to exclude confounding effects from synthetic byproducts .

Methodological Recommendations

  • Synthetic Troubleshooting : If cyclization fails, replace the aldehyde precursor with a more electron-deficient analog to enhance Schiff base stability .
  • Biological Replicates : Perform triplicate assays with blinded scoring to reduce variability in activity data .

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